Cas no 1339885-11-8 ((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質
名前と識別子
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- [(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
- [(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
- 5-Thiazolemethanamine, N-[(2-bromophenyl)methyl]-
- (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine
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- インチ: 1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
- InChIKey: YCEOCNFFOQMOLV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1CNCC1=CN=CS1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 53.2
(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160817-0.5g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-160817-0.25g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-160817-5.0g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-160817-500mg |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 500mg |
$535.0 | 2023-09-23 | ||
Enamine | EN300-160817-1000mg |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 1000mg |
$557.0 | 2023-09-23 | ||
Enamine | EN300-160817-2500mg |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 2500mg |
$1089.0 | 2023-09-23 | ||
Enamine | EN300-160817-1.0g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-160817-0.05g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-160817-2.5g |
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |
1339885-11-8 | 2.5g |
$1454.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002175-1g |
[(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine |
1339885-11-8 | 95% | 1g |
¥3717.0 | 2023-04-03 |
(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamineに関する追加情報
Comprehensive Overview of (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1339885-11-8)
(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine, with the CAS number 1339885-11-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a 2-bromophenyl group and a 1,3-thiazol-5-yl moiety, linked via a methylamine bridge. Its structural complexity and functional groups make it a promising candidate for various applications, particularly in drug discovery and material science.
The compound's 2-bromophenyl component is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. Meanwhile, the 1,3-thiazol-5-yl group is a heterocyclic ring often found in bioactive molecules, contributing to its potential pharmacological activity. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and ligands in medicinal chemistry.
In recent years, the demand for highly functionalized amines like (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine has surged due to their versatility in synthesizing targeted therapeutics. This aligns with the growing trend in precision medicine, where compounds with specific structural motifs are designed to interact with biological targets selectively. The compound's CAS 1339885-11-8 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge research.
From a synthetic chemistry perspective, the compound's bromine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in creating derivatives for structure-activity relationship (SAR) studies. Additionally, the thiazole ring is a common pharmacophore in antimicrobial and anti-inflammatory agents, making this compound a valuable intermediate in drug development pipelines.
Environmental and regulatory considerations are also critical when discussing (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine. While not classified as hazardous, its handling requires standard laboratory safety protocols. The compound's stability under various conditions (e.g., pH, temperature) is a topic of interest for industrial-scale applications, particularly in green chemistry initiatives aiming to reduce waste and improve synthetic efficiency.
In the context of AI-driven drug discovery, CAS 1339885-11-8 has been featured in computational studies predicting its binding affinity to specific protein targets. This highlights its potential in virtual screening and molecular docking workflows, which are increasingly popular among researchers leveraging machine learning for accelerated compound optimization.
Market trends indicate a rising interest in custom synthesis of such niche compounds, driven by the pharmaceutical industry's need for novel scaffolds. Suppliers and contract research organizations (CROs) often list (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine in their catalogs, catering to the demand for high-purity intermediates. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring its suitability for downstream applications.
In summary, (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS 1339885-11-8) represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to materials science—underscore the importance of specialized intermediates in advancing scientific innovation. As the field evolves, this compound is likely to remain a focal point for both academic and industrial investigations.
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